Methyl propionimidate hydrochloride
Overview
Description
Methyl propionimidate hydrochloride is a chemical compound belonging to the class of imidates. It is widely used in various chemical and biological applications due to its unique reactivity and properties. The compound is characterized by the presence of a methyl group attached to the nitrogen atom of the imidate functional group, and it is typically available as a hydrochloride salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl propionimidate hydrochloride can be synthesized through several methods, with the most common being the Pinner reaction. This involves the acid-catalyzed alcoholysis of a nitrile. Another method includes the synthesis from ortho-esters or carbonyl compounds. Direct alkylation of amides is also a common approach, although it may lead to competition between N- and O-alkylation .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of polar solvents and basic conditions (e.g., NaH, LHMDS, K2CO3) to achieve N-alkylation. The use of alkyl halides as alkylating agents is common, and the reaction is typically carried out in the presence of a hindered base to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: Methyl propionimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted imidates .
Scientific Research Applications
Methyl propionimidate hydrochloride has a wide range of applications in scientific research:
Biology: The compound is employed in the modification of proteins and peptides, aiding in the study of protein structure and function.
Mechanism of Action
The mechanism of action of methyl propionimidate hydrochloride involves its reactivity with nucleophiles. The imidate group can undergo nucleophilic attack, leading to the formation of various derivatives. This reactivity is utilized in the modification of biomolecules, where the compound can form covalent bonds with amino groups in proteins and peptides, thereby altering their structure and function .
Comparison with Similar Compounds
- Phenyl N-phenylbenz-thioimidate hydrochloride
- Ethyl N-(cyano-N’-methylcarbamoylmethyl) formimidate
Comparison: Methyl propionimidate hydrochloride is unique due to its methyl group, which imparts specific reactivity and solubility properties. Compared to phenyl N-phenylbenz-thioimidate hydrochloride and ethyl N-(cyano-N’-methylcarbamoylmethyl) formimidate, this compound is more commonly used in protein modification and organic synthesis due to its favorable reactivity profile .
Properties
IUPAC Name |
methyl propanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3-4(5)6-2;/h5H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVNOHHLKWGUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505914 | |
Record name | Methyl propanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39739-45-2 | |
Record name | Methyl propanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.